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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization

of the enterobactin biosynthetic enzymes from Gram-negative bacteria such as Escherichia

coli. Enterobactin is a high-affinity siderophore crucial for bacterial iron acquisition and

represents a potential target for novel antimicrobial agents.[1] These protocols cover the

expression, purification, and enzymatic activity assays for the core enzymes of the pathway:

EntA, EntB, EntC, EntD, EntE, and EntF.

Enterobactin Biosynthesis Pathway
Enterobactin is synthesized from the central metabolite chorismate in a multi-step enzymatic

pathway.[2][3] The pathway can be broadly divided into two stages: the synthesis of 2,3-

dihydroxybenzoic acid (DHB) and the subsequent assembly of enterobactin from DHB and L-

serine.[2][3] The enzymes involved are EntC, EntB, and EntA for DHB synthesis, and EntD,

EntE, EntB (in its role as an aryl carrier protein), and EntF for the final assembly.[4][5][6]
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Caption: The enterobactin biosynthesis pathway in E. coli.
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Quantitative Data Summary
The following tables summarize the reported kinetic parameters for the enterobactin
biosynthetic enzymes. These values can serve as a benchmark for in vitro characterization

studies.

Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes

Enzyme Substrate Km (µM) kcat (min-1) Reference(s)

EntC Chorismate 14 - 53 N/A [5]

EntB Isochorismate 14.7 600 [5][7]

EntA

2,3-dihydro-2,3-

dihydroxybenzoa

te

N/A N/A [8]

N/A: Not available in the provided search results.

Table 2: Kinetic Parameters of Enterobactin Assembly Enzymes

Enzyme Substrate Km (µM) kcat (s-1) Reference(s)

EntD Apo-EntB 6.5 0.083 (5 min-1) [9]

EntE

2,3-

Dihydroxybenzoa

te (DHB)

2.5 2.8 [6]

ATP 430 2.8 [6]

Holo-EntB

(ArCP)
2.9 2.8 [6]

EntF L-Serine
260,000 (260

mM)
12.7 (760 min-1) [10]

ATP 750 N/A [4]
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kcat values were converted to s-1 for consistency where possible.

Experimental Protocols
The following protocols provide a general framework for the expression, purification, and

activity assays of the enterobactin biosynthetic enzymes. Optimization may be required for

specific experimental setups.

Overexpression and Purification of Ent Enzymes
This protocol describes a general method for obtaining purified His-tagged Ent enzymes.
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Caption: General workflow for His-tagged protein purification.
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Materials:

E. coli BL21(DE3) strain harboring the expression plasmid for the desired His-tagged Ent

enzyme.

Luria-Bertani (LB) medium with the appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

Wash buffer (Lysis buffer with 20-40 mM imidazole).

Elution buffer (Lysis buffer with 250-500 mM imidazole).

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

Ni-NTA affinity resin.

Protocol:

Inoculate a starter culture of the expression strain in LB medium with the appropriate

antibiotic and grow overnight at 37°C.

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue

to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.

Harvest the cells by centrifugation at 4°C.

Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or using a

French press.

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

Apply the supernatant to a pre-equilibrated Ni-NTA column.
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Wash the column with wash buffer to remove non-specifically bound proteins.

Elute the His-tagged protein with elution buffer.

Dialyze the eluted fractions against dialysis buffer to remove imidazole and for buffer

exchange.

If necessary, perform further purification steps such as size-exclusion chromatography to

obtain a highly pure enzyme preparation.

Determine the protein concentration using a standard method (e.g., Bradford assay or

measuring absorbance at 280 nm).

Assess purity by SDS-PAGE.

Enzymatic Activity Assays
This is a coupled spectrophotometric assay that measures the formation of isochorismate by

EntC, which is then converted by EntB to produce pyruvate. Pyruvate is subsequently reduced

by lactate dehydrogenase (LDH), leading to the oxidation of NADH, which can be monitored at

340 nm.[5]

Materials:

Purified EntC and EntB enzymes.

Chorismate.

Lactate dehydrogenase (LDH).

NADH.

Assay buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).[5]

UV-transparent 96-well plate or cuvettes.

Spectrophotometer capable of reading at 340 nm.

Protocol:
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Prepare a reaction mixture in the assay buffer containing EntC, EntB, LDH, and NADH.

Pre-incubate the mixture at the desired temperature (e.g., 21°C) for 10 minutes.[5]

Initiate the reaction by adding chorismate.

Monitor the decrease in absorbance at 340 nm over time.

Calculate the initial velocity from the linear portion of the reaction curve.

This assay is similar to the EntC assay but uses isochorismate as the direct substrate for EntB.

Materials:

Purified EntB enzyme.

Isochorismate (can be synthesized enzymatically using EntC).

Lactate dehydrogenase (LDH).

NADH.

Assay buffer (as for EntC assay).

Spectrophotometer.

Protocol:

Prepare a reaction mixture containing EntB, LDH, and NADH in the assay buffer.

Pre-incubate at the desired temperature.

Initiate the reaction by adding isochorismate.

Monitor the decrease in absorbance at 340 nm.

The activity of EntA can be monitored by following the production of 2,3-DHB from 2,3-dihydro-

2,3-dihydroxybenzoate, although a direct continuous assay is less commonly described.
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Alternatively, its activity is often confirmed in a fully reconstituted in vitro system for DHB

synthesis from chorismate.

This assay measures the transfer of the 4'-phosphopantetheinyl group from coenzyme A (CoA)

to an apo-carrier protein (e.g., apo-EntB). A common method involves using radiolabeled CoA.

Materials:

Purified EntD enzyme.

Purified apo-EntB (or another suitable carrier protein).

[3H]Coenzyme A.

Assay buffer (e.g., 75 mM MES/sodium acetate pH 6.0, 10 mM MgCl2, 5 mM DTT).

Trichloroacetic acid (TCA).

Scintillation cocktail and counter.

Protocol:

Set up a reaction mixture containing EntD, apo-EntB, and [3H]CoA in the assay buffer.

Incubate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by precipitating the protein with cold TCA.

Pellet the protein by centrifugation and wash to remove unincorporated [3H]CoA.

Dissolve the protein pellet and measure the incorporated radioactivity by liquid scintillation

counting.

The activity of EntE can be measured using a pyrophosphate (PPi) release assay or by

monitoring the formation of the DHB-S-EntB product. A common method is the ATP-[32P]PPi

exchange assay.

Materials:
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Purified EntE enzyme.

2,3-Dihydroxybenzoic acid (DHB).

ATP.

[32P]Pyrophosphate.

Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

Charcoal.

Protocol:

Prepare a reaction mixture containing EntE, DHB, ATP, and [32P]PPi in the assay buffer.

Incubate at the desired temperature.

Stop the reaction and adsorb the unreacted [32P]PPi to charcoal.

Pellet the charcoal by centrifugation.

Measure the radioactivity of the supernatant, which contains the [32P]ATP formed during the

exchange reaction.

Similar to EntE, the adenylation activity of EntF can be measured using an L-serine-dependent

ATP-[32P]PPi exchange assay.[1][10]

Materials:

Purified EntF enzyme.

L-Serine.

ATP.

[32P]Pyrophosphate.

Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[1]
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Charcoal.

Protocol:

Prepare a reaction mixture containing EntF, L-serine, ATP, and [32P]PPi in the assay buffer.

Incubate at the desired temperature.

Stop the reaction and process as described for the EntE ATP-[32P]PPi exchange assay.

Logical Relationships and Workflows
The in vitro characterization of an enterobactin biosynthetic enzyme typically follows a logical

progression from gene to purified, active protein.
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Caption: Workflow for in vitro enzyme characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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